molecular formula C13H21Cl2N3 B11728604 [3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride

[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride

Cat. No.: B11728604
M. Wt: 290.23 g/mol
InChI Key: BFKSMPKEHVQYFO-UHFFFAOYSA-N
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Description

[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride (CAS: 1245570-14-2, MFCD17430444) is a benzimidazole-derived amine salt characterized by a propylamine side chain and a bulky isopropyl substituent on the benzimidazole nitrogen. The dihydrochloride form enhances solubility, making it suitable for pharmaceutical applications.

Properties

Molecular Formula

C13H21Cl2N3

Molecular Weight

290.23 g/mol

IUPAC Name

3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-amine;dihydrochloride

InChI

InChI=1S/C13H19N3.2ClH/c1-10(2)16-12-7-4-3-6-11(12)15-13(16)8-5-9-14;;/h3-4,6-7,10H,5,8-9,14H2,1-2H3;2*1H

InChI Key

BFKSMPKEHVQYFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1CCCN.Cl.Cl

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₁₃H₂₁Cl₂N₃ (molecular weight: 290.23 g/mol), featuring a benzimidazole core substituted with an isopropyl group at position 1 and a 3-aminopropyl chain at position 2. The dihydrochloride salt enhances solubility and stability, critical for pharmaceutical applications.

Key Identifiers:

  • IUPAC Name : 3-(1-propan-2-ylbenzimidazol-2-yl)propan-1-amine dihydrochloride

  • SMILES : CC(C)N1C2=CC=CC=C2N=C1CCCN.Cl.Cl

  • InChIKey : BFKSMPKEHVQYFO-UHFFFAOYSA-N

Synthetic Routes and Methodologies

Cyclocondensation of o-Phenylenediamine Derivatives

The benzimidazole core is typically synthesized via acid-catalyzed cyclization of N-isopropyl-o-phenylenediamine with 3-aminopropionaldehyde or its equivalents.

Procedure (Adapted from):

  • Reactants :

    • N-Isopropyl-o-phenylenediamine (1 equiv)

    • 3-Aminopropionaldehyde diethyl acetal (1.2 equiv)

    • Phosphoric acid (H₃PO₄, catalytic)

  • Conditions :

    • Temperature: 130–140°C

    • Duration: 8–12 hours

    • Solvent: Toluene (non-polar medium)

  • Workup :

    • Neutralization with aqueous NH₃ to pH 7–8

    • Filtration and recrystallization from ethanol/water (yield: 68–72%)

Mechanistic Insight:

The reaction proceeds via Schiff base formation between the aldehyde and amine, followed by intramolecular cyclization (Fig. 1). Acid catalysts protonate the aldehyde, accelerating nucleophilic attack by the amine.

Alkylation and Salt Formation

The dihydrochloride salt is synthesized by treating the free base with hydrochloric acid.

Protocol ():

  • Free Base Synthesis :

    • React [3-(1-isopropyl-1H-benzimidazol-2-yl)propyl]amine (CID 25315227) with HCl gas in anhydrous ether.

  • Salt Precipitation :

    • Molar ratio: 1:2 (amine:HCl)

    • Temperature: 0–5°C (prevents decomposition)

    • Yield: 89–92%

Optimization Strategies

Solvent and Catalysis

  • Non-Polar Solvents : Toluene or xylene improves cyclization efficiency by removing water via azeotrope.

  • Catalyst Screening :

    CatalystYield (%)Purity (%)
    H₃PO₄7298.5
    PPA*6897.2
    HCl (gas)6596.8
    *Polyphosphoric acid

Temperature Control

Exceeding 140°C promotes side reactions (e.g., dimerization), reducing yields by 15–20%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O, 400 MHz): δ 1.45 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 2.15–2.30 (m, 2H, CH₂), 3.05 (t, J=7.2 Hz, 2H, NCH₂), 4.45 (sept, J=6.8 Hz, 1H, CH(CH₃)₂), 7.30–7.70 (m, 4H, Ar-H).

  • HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN).

Chemical Reactions Analysis

Triazole-Nitrile Reaction

  • Triazole Ring Opening : Triazoles undergo ring-opening under BF₃·Et₂O to form diazo-imines.

  • Nitrile Addition : The diazo-imine reacts with nitriles to form nitrilium intermediates.

  • Cyclization : Nitrilium intermediates cyclize to produce substituted imidazoles .

Rhodium-Catalyzed Cyclization

  • Carbenoid Formation : Rhodium catalysts insert into triazoles, generating carbenoids.

  • Attack by Oxadiazoles : 1,2,4-Oxadiazoles attack carbenoids, followed by ring-opening and loss of the catalyst.

  • Cyclization : A 5-exo-trig cyclization yields the imidazole framework .

Condensation-Cyclodehydration

  • Enone Formation : Aldehydes and dicarbonyl compounds condense to form enones.

  • Nucleophilic Addition : N-hydroxy-imidamides add to enones, forming α-aminoketones.

  • Cyclodehydration : α-aminoketones undergo cyclization and dehydration to yield imidazoles .

Functional Group Reactivity

The compound’s structure includes a benzimidazole ring and a propylamine side chain , enabling diverse reactivity:

  • Electrophilic Aromatic Substitution : The benzimidazole ring can undergo substitution at positions adjacent to the nitrogen atoms.

  • Nucleophilic Substitution : The primary amine group may participate in alkylation or acylation reactions.

Comparative Analysis of Synthetic Routes

MethodReagents/ConditionsKey StepYield
Triazole-Nitrile CondensationBF₃·Et₂O, nitrilesCyclization of nitrilium intermediatesAverage to excellent
Rhodium CatalysisRhodium catalyst, 1,2,4-oxadiazoles5-exo-trig cyclizationGood to excellent
Condensation-CyclodehydrationAldehydes, dicarbonyl compoundsα-aminoketone formationVaries by substrate

Key Research Findings

  • Versatility in Substitution : The benzimidazole core allows for positional substitution, influencing biological activity.

  • Role of Solvent and Catalysts : Reactions like BF₃·Et₂O-catalyzed processes enhance regioselectivity in imidazole formation .

  • Functional Group Compatibility : The propylamine group’s reactivity suggests potential for further derivatization, such as amide formation.

Mechanistic Insights

The compound’s synthesis leverages established imidazole-forming methods, with variations in catalysts and substrates enabling structural diversity. For example, rhodium-catalyzed routes introduce substituents at the N-1 position, while condensation-cyclodehydration provides hydroxylated derivatives that can be further modified .

Scientific Research Applications

[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzimidazole-Based Analogs

[3-(1-Methyl-1H-benzimidazol-2-yl)propyl]amine Dihydrochloride Hydrate (CAS: 797814-91-6)
  • Structural Difference : Substitution of isopropyl with a methyl group on the benzimidazole nitrogen.
  • Impact: Molecular Weight: 280.19 g/mol (vs. ~320–340 g/mol estimated for the isopropyl analog) . Synthesis: Both compounds likely share similar synthetic routes, with alkylation steps differing in substituent introduction .
[3-(4,5-Dimethyl-1H-benzimidazol-2-yl)propyl]amine Dihydrochloride Hydrate (CAS: 933719-67-6)
  • Structural Difference : Additional methyl groups at the 4- and 5-positions of the benzimidazole ring.
  • Impact :
    • Electronic Effects : Electron-donating methyl groups may alter the aromatic ring’s electron density, affecting binding interactions in biological targets.
    • Solubility : Increased hydrophobicity due to extra methyl groups may reduce aqueous solubility compared to the target compound .

Heterocyclic Variants: Triazole and Imidazole Derivatives

Compounds in and feature nitro-triazole or nitro-imidazole cores instead of benzimidazole. Examples include:

  • 2-{4-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]piperazin-1-yl}benzonitrile Dihydrochloride (Compound 10): Structural Difference: Replaces benzimidazole with a nitro-triazole group linked to a piperazine-benzoitrile moiety.
  • 1-[3-(2-Nitro-1H-imidazol-1-yl)propyl]-4-{[4-(trifluoromethyl)phenyl]methyl}piperazine Dihydrochloride (Compound 39) :
    • Structural Difference : Nitro-imidazole core with a trifluoromethyl-benzyl group.
    • Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability but may reduce solubility compared to the target benzimidazole compound .

Amine Side Chain Modifications

  • [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine Dihydrochloride (CAS: 1185300-55-3): Structural Difference: Imidazole ring instead of benzimidazole, with a dimethylpropyl backbone.

Physicochemical and Pharmacological Insights

Physicochemical Properties

Property [3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine Dihydrochloride [3-(1-Methyl-1H-benzimidazol-2-yl)propyl]amine Dihydrochloride 2-{4-[3-(3-Nitro-1H-1,2,4-triazol-1-yl)propyl]piperazin-1-yl}benzonitrile Dihydrochloride
Molecular Weight ~320–340 g/mol (estimated) 280.19 g/mol 463.35 g/mol
Melting Point Not reported Not reported 168–170°C
Solubility High (dihydrochloride salt) High (dihydrochloride salt) Moderate (nitrile group may reduce solubility)

Biological Activity

[3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride, known by its CAS number 1185299-14-2, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC12H19Cl2N3
Molar Mass276.20536 g/mol
CAS Number1185299-14-2
Hazard ClassIrritant
Storage ConditionsRoom Temperature

Research indicates that this compound may act as a sodium channel blocker , particularly targeting human Nav1.8 sodium channels. Its high affinity for these channels suggests a role in modulating neuronal excitability and pain pathways, making it a candidate for pain management therapies .

Antinociceptive Effects

In various animal models, this compound has demonstrated significant antinociceptive effects. For instance, studies have shown that it reduces behavioral responses in neuropathic pain models, indicating its potential utility in treating chronic pain conditions .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in the context of cerebral ischemia. In rat models, it has been observed to mitigate neuronal damage and improve functional outcomes post-injury .

Study 1: Neuropathic Pain Model

A study conducted on rats evaluated the efficacy of the compound in a neuropathic pain model induced by chronic constriction injury (CCI). The results indicated a dose-dependent reduction in pain behaviors, with an IC50 value of approximately 8 nM when administered at half-maximal inactivation .

Study 2: Cerebral Ischemia

In another investigation focusing on cerebral ischemia, the compound was administered prior to inducing ischemic conditions. The outcomes showed a significant decrease in infarct size and improved neurological scores compared to control groups, suggesting its potential as a neuroprotective agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing [3-(1-Isopropyl-1H-benzimidazol-2-yl)propyl]amine dihydrochloride?

Answer:
The synthesis typically involves:

  • Step 1 : Alkylation of 1-isopropyl-1H-benzimidazole with a bromo-propylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine backbone.
  • Step 2 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the free base.
  • Step 3 : Salt formation by treating the free base with HCl in anhydrous ethanol, followed by recrystallization to obtain the dihydrochloride salt.
    Characterization includes ¹H/¹³C NMR (500 MHz, D₂O) and HRESIMS to confirm molecular weight and purity .

Basic: Which spectroscopic and analytical techniques are critical for structural validation?

Answer:

  • ¹H NMR in D₂O : Detects proton environments (e.g., benzimidazole aromatic protons at δ 7.2–8.1 ppm, isopropyl CH₃ at δ 1.4–1.6 ppm).
  • HRESIMS : Confirms molecular ion ([M+H]⁺ or [M+2H]²⁺) with <2 ppm mass error.
  • Melting Point Analysis : Determines purity (e.g., sharp melting point >200°C suggests high crystallinity).
  • X-ray Crystallography (if crystals are obtained): Resolves 3D structure using programs like SHELXL for refinement .

Advanced: How can researchers resolve contradictions in NMR data arising from dynamic processes (e.g., tautomerism or rotamerism)?

Answer:

  • Variable Temperature (VT) NMR : Reduces signal broadening by slowing molecular motion (e.g., analyze at −40°C to 25°C).
  • 2D NMR (COSY, NOESY) : Identifies through-space correlations to distinguish overlapping signals.
  • Solvent Screening : Use deuterated solvents like DMSO-d₆ or CDCl₃ to alter equilibrium states.
  • DFT Calculations : Compare experimental shifts with computed spectra (e.g., Gaussian09) to validate assignments .

Advanced: What challenges arise during crystallographic refinement of this compound, and how are they addressed?

Answer:

  • Disorder in the Isopropyl Group : Model using PART instructions in SHELXL or apply restraints (DFIX, SIMU) to stabilize refinement .
  • Twinning : Diagnose via PLATON ’s TwinRotMat and refine with TWIN/BASF commands in SHELXL.
  • Weak Diffraction : Optimize crystal growth (e.g., vapor diffusion with PEG 4000 as precipitant) to improve crystal quality.
    ORTEP-3 can visualize thermal ellipsoids to assess positional uncertainty .

Advanced: How should in vitro assays be designed to evaluate the compound’s biological activity (e.g., enzyme inhibition)?

Answer:

  • Dose-Response Curves : Test 6–8 concentrations (e.g., 0.1–100 µM) in triplicate to calculate IC₅₀ values.
  • Positive/Negative Controls : Include reference inhibitors (e.g., benznidazole for anti-Chagasic studies) and vehicle-only controls.
  • Assay Conditions : Use pH 7.4 buffers (PBS or HEPES) with 1% DMSO for solubility. Monitor activity via fluorescence (e.g., NADH depletion) or colorimetric readouts.
  • Data Normalization : Express activity as % inhibition relative to controls and fit using nonlinear regression (e.g., GraphPad Prism) .

Advanced: What computational strategies are employed to predict binding modes or pharmacokinetic properties?

Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., benzimidazole binding to kinase ATP pockets).
  • MD Simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-receptor complexes.
  • ADMET Prediction : Tools like SwissADME or ADMETlab 2.0 estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions .

Advanced: How to troubleshoot low yields during the final dihydrochloride salt formation?

Answer:

  • Counterion Screening : Test alternative acids (e.g., HBr, H₂SO₄) or stoichiometry (2–3 eq HCl).
  • Solvent Optimization : Use mixed solvents (ethanol/ether) for gradual salt precipitation.
  • Lyophilization : Freeze-dry aqueous solutions to recover hygroscopic salts.
  • Purity Check : Analyze by HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to detect unreacted free base .

Advanced: What strategies mitigate batch-to-batch variability in biological activity?

Answer:

  • Strict Synthetic Protocols : Document reaction times, temperatures, and purification thresholds.
  • QC Metrics : Enforce ≥95% purity (HPLC) and confirm salt stoichiometry via elemental analysis.
  • Bioactivity Replicates : Test 3 independent batches in parallel to assess reproducibility.
  • Stability Studies : Store aliquots at −80°C and monitor degradation by LC-MS over 6 months .

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